

An In-depth Technical Guide to 16:0 Coenzyme A-d4

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Compound of Interest

Compound Name: 16:0 Coenzyme A-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **16:0 Coenzyme A-d4**, a deuterated form of Palmitoyl-Coenzyme A. It is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies, offering detailed information on its structure, properties, and applications.

Core Data Presentation

This section summarizes the key quantitative data for **16:0 Coenzyme A-d4**, providing a clear and concise reference for laboratory use.

Property	Value	Source(s)
Systematic Name	Palmitoyl(11,11,12,12-d4) Coenzyme A	[1]
Molecular Weight	1061.06 g/mol	[1][2][3][4]
Chemical Formula	C ₃₇ H ₇₁ D ₄ N ₁₀ O ₁₇ P ₃ S	[1][3][4][5]
CAS Number	2260670-64-0	[1][2][3][4]
Form	Powder	[1]
Storage Temperature	-20°C	[1]
Primary Use	Internal standard for quantitative analysis (e.g., LC- MS)	[2][5]

Structural Information

16:0 Coenzyme A-d4 is a synthetically modified version of 16:0 Coenzyme A (Palmitoyl-CoA), where four hydrogen atoms on the palmitoyl chain have been replaced with deuterium atoms. Specifically, the deuterium atoms are located at the 11th and 12th carbon positions of the sixteen-carbon acyl chain.[1] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and other related lipid species.

Experimental Protocols

16:0 Coenzyme A-d4 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of endogenous long-chain fatty acyl-CoAs. The following is a generalized methodology based on established protocols for acyl-CoA analysis.

Protocol: Quantification of Palmitoyl-CoA in Biological Samples using 16:0 Coenzyme A-d4 as an Internal Standard

1. Sample Preparation and Extraction:

- Objective: To extract acyl-CoAs from biological matrices (e.g., cells, tissues) while minimizing degradation.
- Procedure:
 - Homogenize the biological sample in a cold solvent mixture, typically acetonitrile/isopropanol/water or a buffered solution, to precipitate proteins and quench enzymatic activity.
 - Spike the homogenate with a known amount of **16:0 Coenzyme A-d4** to serve as the internal standard.
 - Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the acyl-CoA species from the sample matrix.[\[6\]](#)
 - Evaporate the solvent and reconstitute the sample in a solution compatible with the LC-MS system.

2. LC-MS/MS Analysis:

- Objective: To separate and detect Palmitoyl-CoA and the **16:0 Coenzyme A-d4** internal standard.
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Separation:
 - Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
 - Mobile Phase: A gradient of two solvents is commonly employed, such as a mixture of water with a small amount of an ion-pairing agent (e.g., ammonium hydroxide) and an organic solvent like acetonitrile.[\[7\]](#)[\[8\]](#)

- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
 - Detection Method: Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (Palmitoyl-CoA) and the internal standard (**16:0 Coenzyme A-d4**).^{[7][8]}

3. Data Analysis and Quantification:

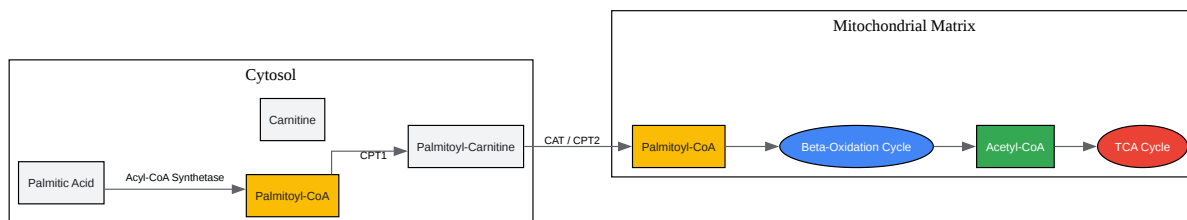
- Objective: To determine the concentration of Palmitoyl-CoA in the original sample.
- Procedure:
 - Integrate the peak areas for both the endogenous Palmitoyl-CoA and the **16:0 Coenzyme A-d4** internal standard from the chromatograms.
 - Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
 - Generate a calibration curve using known concentrations of a non-deuterated Palmitoyl-CoA standard and a fixed concentration of the **16:0 Coenzyme A-d4** internal standard.
 - Determine the concentration of Palmitoyl-CoA in the biological sample by comparing its peak area ratio to the calibration curve.

Signaling Pathways and Experimental Workflows

Palmitoyl-CoA, the non-deuterated analogue of **16:0 Coenzyme A-d4**, is a central molecule in cellular metabolism, participating in several key pathways. Understanding these pathways is crucial for interpreting data from experiments using its deuterated form.

Beta-Oxidation of Palmitoyl-CoA

Palmitoyl-CoA is a primary substrate for mitochondrial beta-oxidation, a catabolic process that breaks down fatty acids to produce energy in the form of ATP.^{[4][9]}

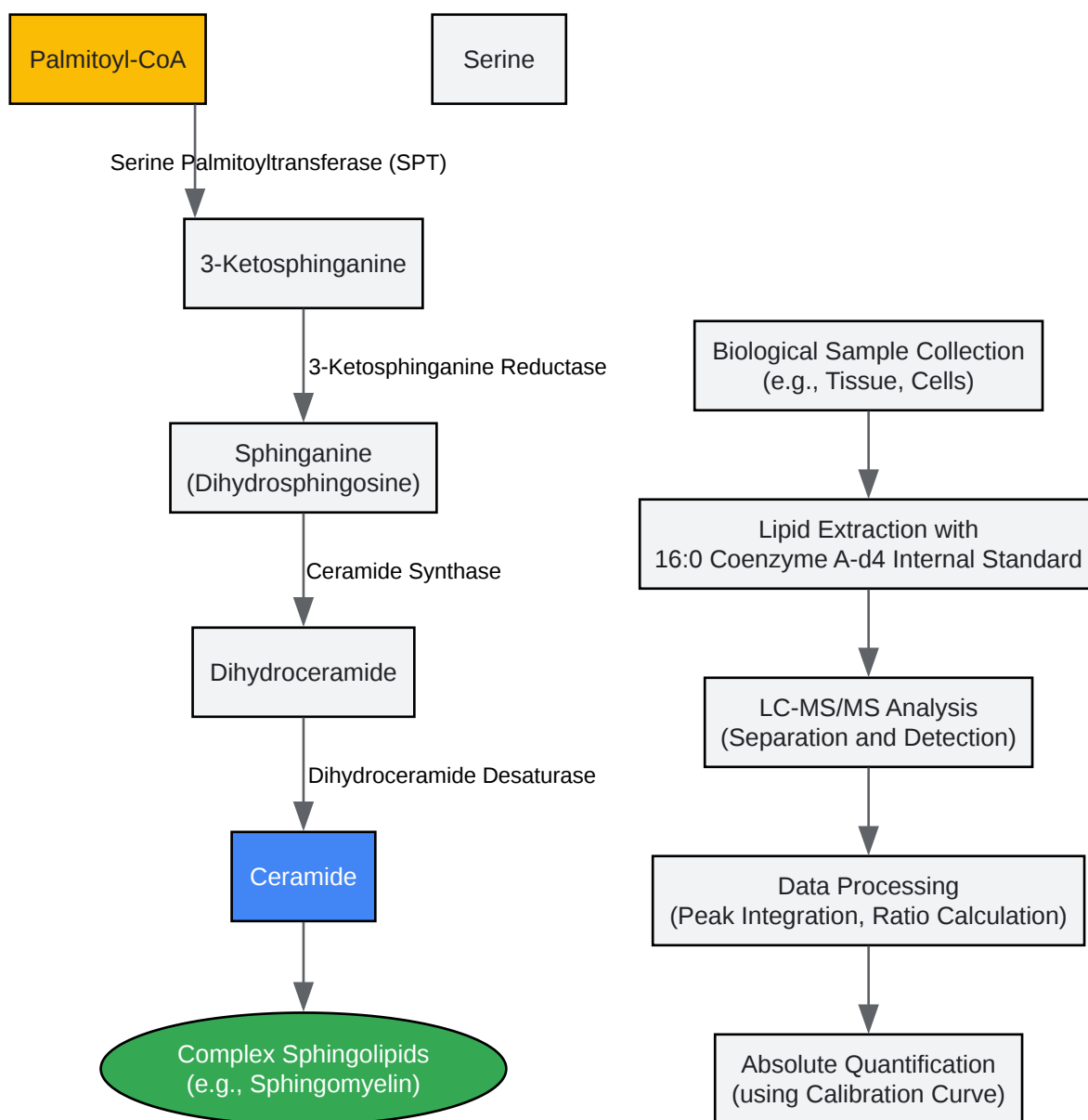


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Beta-Oxidation Pathway of Palmitoyl-CoA.

Sphingolipid Biosynthesis

Palmitoyl-CoA serves as a crucial precursor in the de novo synthesis of sphingolipids, a class of lipids involved in cell signaling and membrane structure.^{[1][2][3][4]}



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